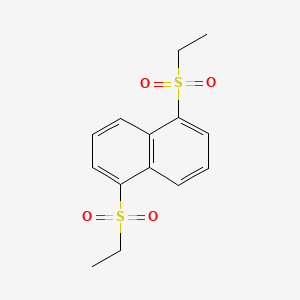

1,5-bis(ethylsulfonyl)naphthalene

Description

1,5-Bis(ethylsulfonyl)naphthalene is a naphthalene derivative featuring two ethylsulfonyl (-SO₂C₂H₅) groups at the 1,5-positions. Sulfonyl groups are strong electron-withdrawing moieties, which can significantly alter the electronic properties, solubility, and reactivity of the naphthalene core compared to electron-donating substituents like alkoxy or alkyl chains .

Properties

IUPAC Name |

1,5-bis(ethylsulfonyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4S2/c1-3-19(15,16)13-9-5-8-12-11(13)7-6-10-14(12)20(17,18)4-2/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFXOYDQNPLCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1,5-Bis(2-hexyldecyloxy)naphthalene (JC5/JC6 Polymers)

- Bandgap : Polymers containing 1,5-bis(2-hexyldecyloxy)naphthalene (e.g., JC5 and JC6) exhibit higher bandgaps (1.86 eV and 1.75 eV, respectively) compared to their benzene-based analogs (JC3/JC4, bandgap ~1.7 eV). This is attributed to the increased planarity of the naphthalene core, which enhances conjugation but may also introduce steric effects depending on substituent orientation .

- Absorption Spectra : Naphthalene-based polymers show a blue shift in absorption spectra relative to benzene-based analogs. For example, JC5 and JC6 exhibit λmax at 530–570 nm (charge transfer transition) and 349–439 nm (π→π* transition), whereas benzene-based polymers (JC2–JC4) display broader absorption in the visible range .

1,5-Bis(chloromethyl)naphthalene

- Reactivity: The chloromethyl groups at the 1,5-positions enable nucleophilic substitution reactions, making this compound a precursor for cross-linked polymers or functionalized nanomaterials. In contrast, sulfonyl groups in 1,5-bis(ethylsulfonyl)naphthalene are less reactive toward nucleophiles but may enhance thermal stability .

1,5-Diisopropylnaphthalene

- Thermal Properties : With a boiling point of ~305°C and density of 0.949 g/cm³, this compound is used as a solvent or plasticizer. The bulky isopropyl groups reduce crystallinity compared to sulfonyl-substituted derivatives, which likely exhibit higher melting points due to dipole-dipole interactions .

Photovoltaic Performance

| Compound/Polymer | Bandgap (eV) | λmax (nm) | PCE (%) | Key Features |

|---|---|---|---|---|

| JC5 (naphthalene-based) | 1.86 | 530–570 | 0.005 | Higher bandgap, blue-shifted absorption |

| JC6 (naphthalene-based) | 1.75 | 530–570 | 0.6 | Additional thiophene units enhance red shift |

| JC3 (benzene-based) | ~1.7 | 550–600 | 2.2 | Lower bandgap, higher efficiency |

| JC4 (benzene-based) | ~1.65 | 550–600 | 1.8 | Double thiophene improves charge mobility |

Notes:

- Naphthalene-based polymers (JC5/JC6) underperform benzene-based analogs (JC3/JC4) in photovoltaic devices due to defects in film morphology and reduced charge mobility .

- The ethylsulfonyl groups in 1,5-bis(ethylsulfonyl)naphthalene may further lower PCE by introducing strong electron-withdrawing effects, which could destabilize charge-transfer states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.